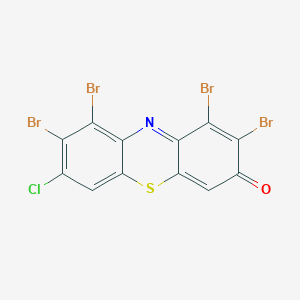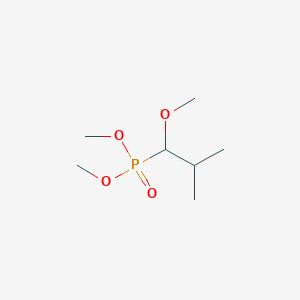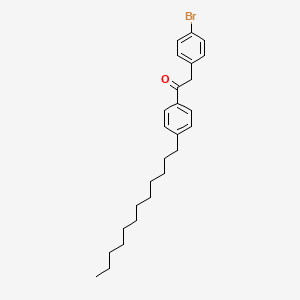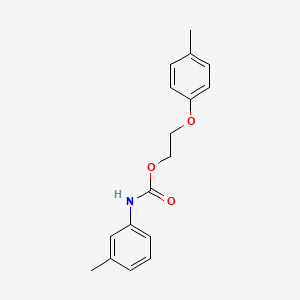
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one is a halogenated phenothiazine derivative Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse chemical properties and applications
Vorbereitungsmethoden
The synthesis of 1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one typically involves multi-step organic reactions. The process begins with the halogenation of phenothiazine derivatives, where bromine and chlorine are introduced into the molecular structure. The reaction conditions often require the use of strong halogenating agents and controlled environments to ensure the selective substitution of hydrogen atoms with halogens. Industrial production methods may involve large-scale halogenation reactions under optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under specific conditions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study halogenation reactions and the effects of halogen substituents on chemical reactivity.
Biology: The compound’s halogenated structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the development of advanced materials, such as halogenated polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form stable complexes with various biomolecules, potentially disrupting their normal function. This compound may also interfere with cellular pathways by altering the redox state or by binding to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one can be compared with other halogenated phenothiazines, such as:
1,2,4,5-Tetrabromo-3,6-dimethyl-benzene: Another halogenated compound with similar bromine content but different structural features.
1,2,8,9-Tetrabromo-3H-phenothiazin-3-one: Lacks the chlorine atom, which may result in different chemical and biological properties.
7-Chloro-3H-phenothiazin-3-one: Contains only chlorine, making it less halogenated and potentially less reactive
Eigenschaften
CAS-Nummer |
62721-52-2 |
|---|---|
Molekularformel |
C12H2Br4ClNOS |
Molekulargewicht |
563.3 g/mol |
IUPAC-Name |
1,2,8,9-tetrabromo-7-chlorophenothiazin-3-one |
InChI |
InChI=1S/C12H2Br4ClNOS/c13-7-3(17)1-5-11(9(7)15)18-12-6(20-5)2-4(19)8(14)10(12)16/h1-2H |
InChI-Schlüssel |
LXNPVMKJNBKFCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Cl)Br)Br)N=C3C(=CC(=O)C(=C3Br)Br)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)





![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)




